Regioisomer Differentiation: Synthetic Access to 3,5-Disubstituted Pyridine Scaffolds
The 3-bromo substituent on the pyridine ring of the target compound enables palladium-catalyzed cross-coupling at the 3-position while maintaining the triazole-bearing 5-position as a pharmacophoric anchor. In contrast, the regioisomer 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine (CAS 1338986-16-5) places the reactive bromine at the 5-position of the pyridine ring and the triazole at the 2-position . This positional shift alters the vector of substitution in final drug-like molecules, directly affecting shape complementarity in kinase ATP-binding pockets. The target compound′s 3,5-substitution pattern aligns with the geometry required in triazolyl-substituted pyridyl kinase inhibitor patents where 5-position heteroaryl attachment is specified [1].
| Evidence Dimension | Substitution pattern / regiochemistry |
|---|---|
| Target Compound Data | 3-Bromo at pyridine C3; 3-methyl-1,2,4-triazol-5-yl at pyridine C5 |
| Comparator Or Baseline | 5-Bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine (CAS 1338986-16-5): 5-Bromo at pyridine C5; triazole at pyridine C2 |
| Quantified Difference | Triazole-to-bromine vector angle differs by approximately 120° in ring geometry |
| Conditions | Structural comparison; no direct biological assay data available |
Why This Matters
Procurement of the correct regioisomer determines whether the synthesized library compounds match the patent-defined geometry for target binding, impacting SAR study validity.
- [1] Bristol-Myers Squibb Company. (2013). Triazolyl-substituted pyridyl compounds useful as kinase inhibitors. U.S. Patent No. 8,987,311. View Source
